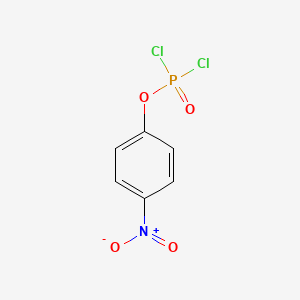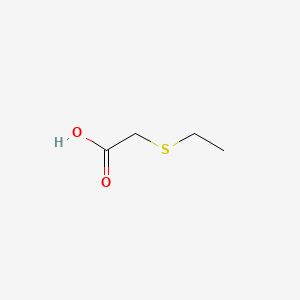
4-Nitrophenyl phosphorodichloridate
Overview
Description
4-Nitrophenyl phosphorodichloridate is a useful research compound. Its molecular formula is C6H4Cl2NO4P and its molecular weight is 255.98 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization of Novel Compounds
- Application: 4-Nitrophenyl phosphorodichloridate is used in the synthesis of various biologically active compounds. For instance, it played a crucial role in the creation of 2-(benzo[d]thiazol-2-yl) phenyl-4-nitrophenyl alkyl/aryl substituted phosphoramidate derivatives. These compounds were characterized for their antibacterial and antifungal activities, showing promising inhibition activity against bacterial strains and fungi (Reddy et al., 2018).
In Vitro Anticancer Activity
- Application: This chemical is instrumental in the development of phosphorylated derivatives of ribavirin. These derivatives demonstrated potent in vitro anticancer activity, specifically against breast cancer cell lines (Rao et al., 2011).
Modification of Materials for Biocidal Properties
- Application: It's used for the modification of materials like polyvinyl alcohol with biologically active compounds. This process is critical for developing controlled-release systems for active agents, showcasing its versatility in material science applications (Hartmann et al., 1985).
Role in Biochemical Research
- Application: In biochemical studies, this compound has been used to investigate the enzymatic reduction of organophosphate insecticides. This research contributes significantly to understanding the enzymatic processing of these compounds in various species (Hitchcock & Murphy, 1967).
Pharmaceutical Research
- Application: This compound is involved in the synthesis of novel pharmaceutical agents, like antitumor agents, showcasing its importance in medicinal chemistry. For example, it has been used in the synthesis of compounds with potential antitumor activity, underlining its significance in the development of new therapeutic agents (Dunkley & Thoman, 2003).
Mechanism of Action
Target of Action
4-Nitrophenyl phosphorodichloridate (4-NPP) primarily targets enzymes . It is known to inhibit the activity of enzymes such as acetylcholinesterase and thymidylate synthase . It can also impede other enzyme-catalyzed reactions such as DNA polymerase . These enzymes play crucial roles in various biological processes, including neurotransmission, DNA synthesis, and cell division.
Mode of Action
The mechanism of action for 4-NPP involves binding to the active site of enzymes , thereby obstructing the entry of substrates . By doing so, it impedes the catalyzing function of enzymes . This inhibition of enzyme activity allows for in-depth exploration of enzyme function, regulation, and their interplay with other proteins .
Biochemical Pathways
4-NPP affects various biochemical pathways by inhibiting the activity of key enzymes. For instance, by inhibiting acetylcholinesterase, it can affect the cholinergic neurotransmission pathway . Similarly, by inhibiting thymidylate synthase and DNA polymerase, it can affect the DNA synthesis pathway .
Result of Action
The result of 4-NPP’s action is the inhibition of enzyme activity , which can lead to changes in the biochemical pathways these enzymes are involved in . This can have various molecular and cellular effects, depending on the specific enzymes and pathways affected .
Safety and Hazards
4-Nitrophenyl phosphorodichloridate is classified as a skin corrosive and can cause serious eye damage . It may also cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation when handling this compound .
Future Directions
While specific future directions for 4-Nitrophenyl phosphorodichloridate are not mentioned in the retrieved papers, it is noted that this compound is extensively utilized in scientific research . Its use as a reagent in the synthesis of various compounds suggests potential for further exploration in chemical synthesis.
Biochemical Analysis
Biochemical Properties
4-Nitrophenyl phosphorodichloridate plays a crucial role in biochemical reactions, primarily as a phosphorylating agent. It interacts with various enzymes and proteins, including acetylcholinesterase and thymidylate synthase, by inhibiting their activity . The compound binds to the active sites of these enzymes, preventing the entry of substrates and thereby impeding the catalyzing function of the enzymes . This inhibition is essential for studying enzyme kinetics and protein-protein interactions.
Cellular Effects
The effects of this compound on cellular processes are significant. It influences cell function by inhibiting key enzymes involved in cell signaling pathways and gene expression . For instance, the inhibition of acetylcholinesterase affects neurotransmission, while the inhibition of thymidylate synthase impacts DNA synthesis and repair. These interactions can lead to alterations in cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the active sites of enzymes . This binding obstructs the entry of substrates, thereby inhibiting the enzymatic activity. The compound’s ability to act as a substrate for various enzymes further enhances its utility in biochemical research. By impeding enzyme activity, this compound allows for a detailed exploration of enzyme function and regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, but it can degrade under certain conditions, affecting its long-term efficacy . Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity, which may have long-term effects on cellular function in both in vitro and in vivo settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, toxic effects such as cellular damage and adverse physiological responses have been observed. These threshold effects are crucial for determining safe and effective dosage levels in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors . The compound’s role as a phosphorylating agent allows it to participate in the modification of nucleosides and other biomolecules. These interactions can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target areas, enhancing its efficacy as a phosphorylating agent. The compound’s distribution patterns are essential for understanding its cellular and tissue-specific effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects. Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes and its impact on enzyme activity.
Properties
IUPAC Name |
1-dichlorophosphoryloxy-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2NO4P/c7-14(8,12)13-6-3-1-5(2-4-6)9(10)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPBESHYZRJICR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2NO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061131 | |
| Record name | Phosphorodichloridic acid, 4-nitrophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
777-52-6 | |
| Record name | 4-Nitrophenyl phosphorodichloridate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=777-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphorodichloridic acid, 4-nitrophenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000777526 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphorodichloridic acid, 4-nitrophenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphorodichloridic acid, 4-nitrophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitrophenyl dichlorophosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.172 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 4-Nitrophenyl phosphorodichloridate in organic synthesis?
A1: this compound serves as a crucial reagent for phosphorylating alcohols [, , , ]. This phosphorylation reaction finds application in synthesizing various compounds, including pharmaceuticals, pesticides, and nucleotides. The reagent's effectiveness stems from its ability to introduce a phosphate group into an alcohol molecule selectively and efficiently.
Q2: Can you illustrate the mechanism of action of this compound in phosphorylation reactions?
A2: this compound reacts with an alcohol in a two-step process. First, one chloride atom on the phosphorodichloridate is displaced by the alcohol's hydroxyl group, forming a phosphodiester intermediate. This intermediate is then reacted with an amine, leading to the displacement of the 4-nitrophenyl group and the formation of a new phosphoramidate bond. [, ]. This makes it particularly useful for synthesizing phosphorylated derivatives of various biologically active compounds.
Q3: What are some examples of compounds synthesized using this compound as a phosphorylating agent?
A3: Researchers have successfully utilized this compound to synthesize a range of phosphorylated compounds, including: * Phosphorylated stavudine derivatives: These compounds, synthesized by reacting this compound with stavudine and various cyclic amines or amino acid esters, exhibit notable antibacterial and antioxidant properties []. * Phosphorylated ribavirin derivatives: Synthesized through a similar reaction scheme, these derivatives demonstrated potent in vitro anticancer activity against MCF-7 breast cancer cell lines []. * Mixed phosphoric diesters of α-tocopherol and ethylene glycol analogs: These compounds were prepared by reacting this compound with dl-α-tocopherol and various ethylene glycol analogs. The resulting esters, particularly those derived from pentaethylene glycol and polyethylene glycol 600, displayed enhanced water solubility [].
Q4: How does the 4-nitrophenyl group contribute to the reactivity of this compound?
A4: The 4-nitrophenyl group acts as a good leaving group in substitution reactions. This is due to the electron-withdrawing nature of the nitro group, which stabilizes the negative charge that develops on the leaving group upon nucleophilic attack. This enhanced reactivity facilitates the formation of desired phosphorylated products. [, , , ].
Q5: Are there any concerns regarding the stability of this compound?
A5: this compound is sensitive to moisture and readily hydrolyzes upon contact with water. Therefore, it is crucial to store and handle this reagent under anhydrous conditions to prevent degradation. Typically, it is stored under a dry inert atmosphere and handled using standard air-free techniques. [, ]
Q6: How is this compound typically characterized and what are its key spectroscopic features?
A6: Characterization of this compound commonly involves techniques like nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P NMR), infrared (IR) spectroscopy, and mass spectrometry. In addition to these spectroscopic methods, elemental analysis can be employed to confirm the compound's purity and composition. [, ]
Q7: What are some alternatives to this compound for phosphorylation reactions?
A7: While this compound is a widely used phosphorylating agent, several alternatives exist, each with its advantages and disadvantages:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















